

A Spectroscopic Comparison of 3-Methoxy-N-methylbenzylamine and Its Precursors

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Compound of Interest

Compound Name: 3-Methoxy-N-methylbenzylamine

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This guide provides a detailed spectroscopic comparison of the secondary amine **3-Methoxy-N-methylbenzylamine** with its synthetic precursors, 3-methoxybenzaldehyde and N-methylamine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the key spectroscopic characteristics of each compound, supported by experimental data, to facilitate their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Methoxy-N-methylbenzylamine**, 3-methoxybenzaldehyde, and N-methylamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment	Solvent
3-Methoxy-N-methylbenzylamine	7.37 (t, 1H, Ar-H), 7.13-7.09 (m, 1H, Ar-H), 7.06 (d, 1H, Ar-H), 7.00 (ddd, 1H, Ar-H), 4.17 (s, 2H, -CH ₂ -), 3.83 (s, 3H, -OCH ₃), 2.45 (s, 3H, N-CH ₃)	Methanol-d ₄
3-methoxybenzaldehyde	9.98 (s, 1H, -CHO), 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 3.87 (s, 3H, -OCH ₃)	CDCl ₃
N-methylamine	~2.4 (s, 3H, -CH ₃), ~1.5 (br s, 2H, -NH ₂)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm / Assignment	Solvent
3-Methoxy-N-methylbenzylamine	Data not available in the search results. Typical aromatic carbons would appear between 110-160 ppm, the -OCH ₃ around 55 ppm, the -CH ₂ - around 50-60 ppm, and the N-CH ₃ around 30-40 ppm.	-
3-methoxybenzaldehyde	192.3 (-CHO), 160.0 (Ar-C-O), 137.9 (Ar-C), 130.1 (Ar-CH), 123.5 (Ar-CH), 121.5 (Ar-CH), 112.2 (Ar-CH), 55.4 (-OCH ₃)	CDCl ₃
N-methylamine	26.8 (-CH ₃)	H ₂ O

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹) / Assignment
3-Methoxy-N-methylbenzylamine	Specific spectrum not available. Expected peaks: ~3300-3500 (N-H stretch, secondary amine), ~3000-3100 (Ar C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1600, 1490 (C=C aromatic ring stretch), ~1260 (C-O stretch), ~1150 (C-N stretch).
3-methoxybenzaldehyde	~3050 (Ar C-H stretch), ~2820, 2720 (Aldehyde C-H stretch), ~1700 (C=O stretch, aldehyde), ~1600, 1585 (C=C aromatic ring stretch), ~1265 (C-O stretch)
N-methylamine	~3360, 3280 (N-H stretch, primary amine, two bands), ~2960, 2880 (C-H stretch), ~1620 (N-H bend), ~1044 (C-N stretch)

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Methoxy-N-methylbenzylamine	151.10	Detailed fragmentation not available. Expected fragments: 136 (loss of -CH ₃), 122 (loss of -NCH ₃), 91 (tropylium ion), 44 ([CH ₃ NH=CH ₂] ⁺)
3-methoxybenzaldehyde	136.05	135 (M-1, loss of H), 107 (loss of -CHO), 77 (loss of -CHO and -OCH ₃)
N-methylamine	31.04	30 (M-1, loss of H), 29 (loss of H ₂), 28 (loss of H ₃)

Experimental Protocols

Synthesis of 3-Methoxy-N-methylbenzylamine via Reductive Amination

This procedure describes the synthesis of **3-Methoxy-N-methylbenzylamine** from 3-methoxybenzaldehyde and methylamine using sodium borohydride as the reducing agent.

Materials:

- 3-methoxybenzaldehyde
- Methylamine (40% solution in water or 2.0 M in THF)
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.

- To the stirred solution, add methylamine solution (1.5 eq).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture in an ice bath.
- Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution. Caution: Hydrogen gas evolution.
- After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours, or until the imine is consumed as indicated by TLC.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure **3-Methoxy-N-methylbenzylamine**.

Spectroscopic Analysis Protocols

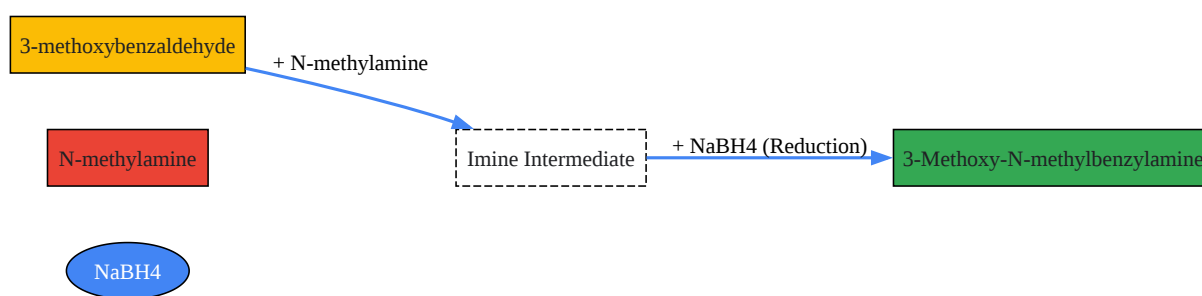
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . Samples were dissolved in deuterated chloroform (CDCl_3) or deuterated methanol (Methanol- d_4), with tetramethylsilane (TMS) serving as the internal standard ($\delta = 0.00$ ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using an FTIR spectrometer. Liquid samples were analyzed as a thin film between potassium bromide (KBr)

plates. Solid samples were analyzed as a KBr pellet. The spectra were recorded in the range of 4000-400 cm^{-1} .

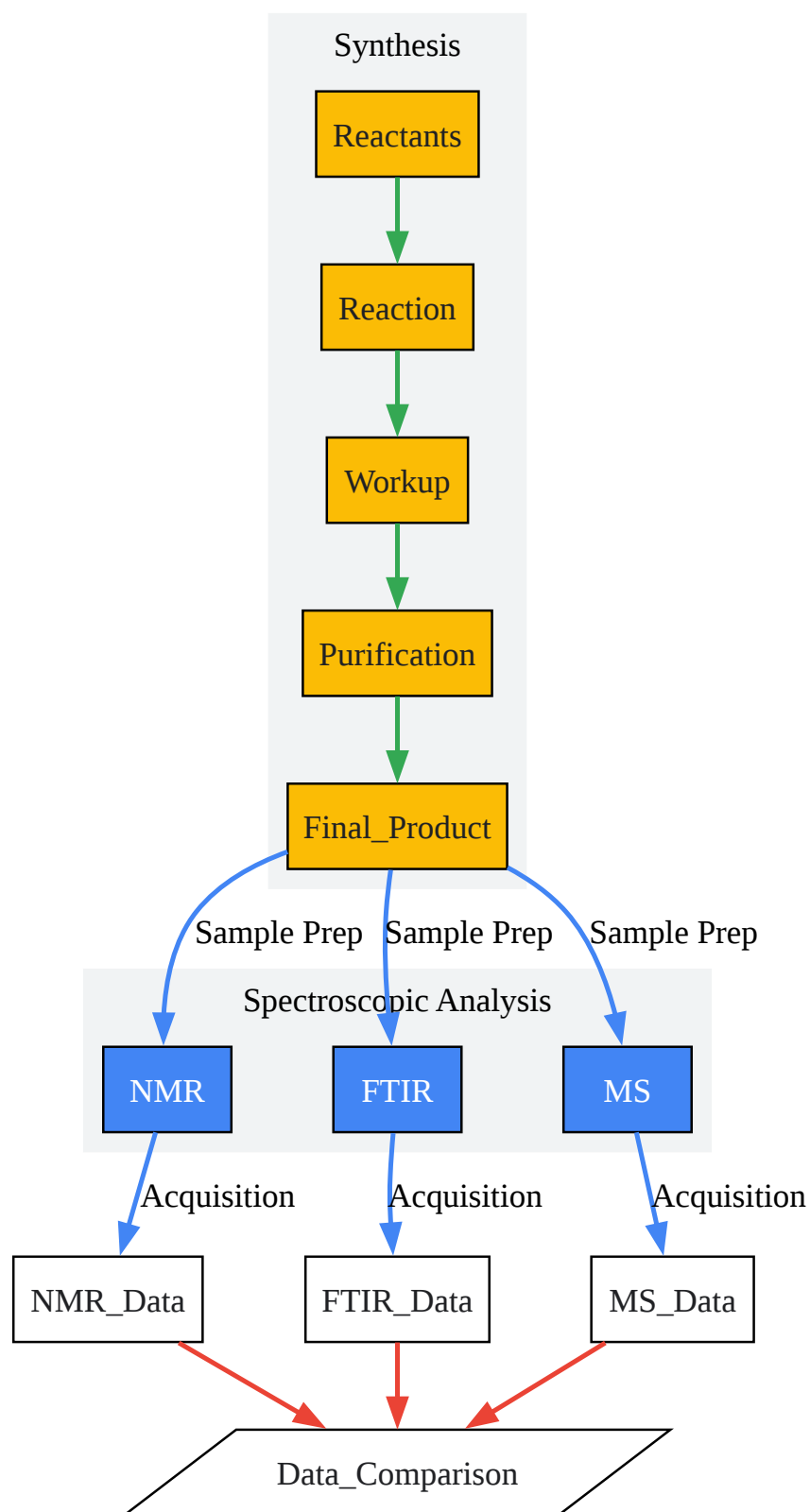
Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or through a gas chromatograph (GC).

Visualizations



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Caption: Reaction pathway for the synthesis of **3-Methoxy-N-methylbenzylamine**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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